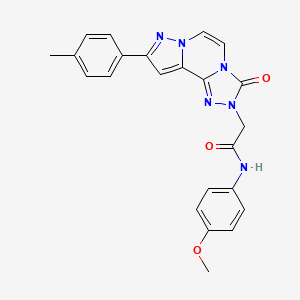

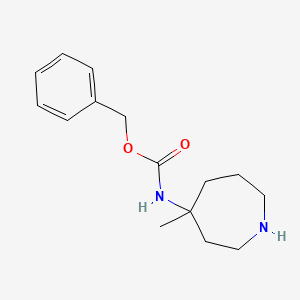

![molecular formula C20H22N2O4S B2447248 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 851989-75-8](/img/structure/B2447248.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Unfortunately, without specific spectral data, it’s difficult to provide a detailed molecular structure analysis .Scientific Research Applications

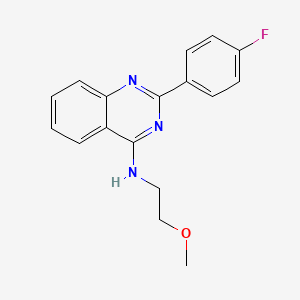

Antitumor Activity and Molecular Docking Studies A series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, demonstrated significant antitumor activity. These compounds showed broad-spectrum antitumor effects, with some being nearly 1.5–3.0 times more potent than the positive control 5-FU. Molecular docking studies indicated a similar binding mode to erlotinib for some compounds, suggesting a mechanism of action involving inhibition of ATP binding sites of EGFR-TK and B-RAF kinase, which could inhibit the growth of melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

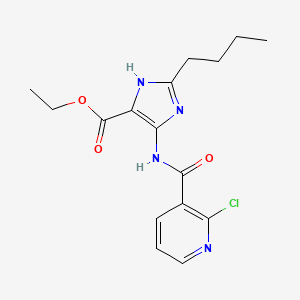

MMP Inhibitors in Tissue Damage Compounds combining benzisothiazole and 4-thiazolidinone frameworks, analogs to the chemical structure , were synthesized and evaluated for their effectiveness in affecting inflammatory/oxidative processes involving free radicals and inflammatory mediators. One derivative showed high activity as an MMP-9 inhibitor, suggesting potential for anti-inflammatory and wound healing applications (M. Incerti et al., 2018).

Synthesis of β-Substituted-α,β-Unsaturated Amides Research on carboxamides similar to the specified compound has led to the synthesis of β-substituted-α,β-unsaturated amides. These compounds were obtained through treatments involving butyllithium and various alkyl and benzyl halides, demonstrating potential in chemical synthesis methodologies (A. Katritzky et al., 1993).

Antimicrobial and Anti-inflammatory Agents A new series of derivatives, including structures similar to the compound of interest, were prepared and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. This research suggests the compound's potential in developing new antimicrobial and anti-inflammatory agents (B. V. Kendre et al., 2015).

Herbicidal Activity Research into compounds with structural similarities to this compound has revealed effective herbicidal activities. One study synthesized and tested compounds for their selectivity against certain weeds, highlighting the potential agricultural applications of such chemicals (Liu et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific proteins or other biomolecules and modulating their activity. Without specific biological data or experimental studies, it’s challenging to provide a detailed analysis of the mechanism of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-25-16-8-7-14(13-17(16)26-2)9-11-21-19(23)10-12-22-15-5-3-4-6-18(15)27-20(22)24/h3-8,13H,9-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJWRBMITXOPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)

![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)